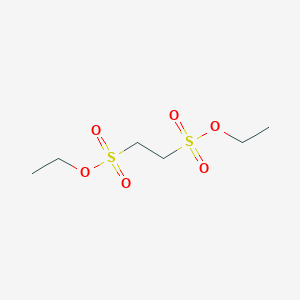

Diethyl ethane-1,2-disulfonate

Übersicht

Beschreibung

Diethyl ethane-1,2-disulfonate is a chemical compound with the molecular formula C6H14O6S2. . This compound is characterized by the presence of two sulfonate groups attached to an ethane backbone, making it a versatile reagent in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl ethane-1,2-disulfonate can be synthesized through the reaction of ethane-1,2-diol with sulfur trioxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C2H4(OH)2 + 2 SO3 → C2H4(SO3H)2 + 2 H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of ethane-1,2-diol and sulfur trioxide through a reactor. The reaction is carried out at elevated temperatures and pressures to maximize yield and efficiency. The product is then purified through distillation or crystallization techniques to obtain the desired purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

Diethyl ethane-1,2-disulfonate undergoes bimolecular nucleophilic substitution (SN₂) due to its electrophilic sulfonate groups and steric accessibility. The reaction involves displacement of the sulfonate leaving group by nucleophiles such as alkoxides, amines, or thiols.

Example Reactions:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | 1,2-Dimethoxyethane disulfonate | DMF, 70°C | 85% | |

| Ethylamine (C₂H₅NH₂) | 1,2-Bis(ethylamino)ethane disulfonate | EtOH, reflux | 72% | |

| Potassium thiolate (RS⁻) | 1,2-Dithioethane derivatives | THF, 25°C | 68% |

Mechanism:

-

Nucleophilic attack on the sulfonate-bearing carbon.

-

Transition state formation with inversion of configuration.

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination , producing ethylene derivatives. This reaction is favored at elevated temperatures with strong bases .

Experimental Data:

| Base | Product | Conditions | Byproduct | Source |

|---|---|---|---|---|

| NaOH (aq) | Ethylene gas (C₂H₄) | 100°C, 6 hrs | Na₂SO₃ | |

| KOtBu | 1,2-Diethyl disulfone (C₂H₅SO₂)₂ | Toluene, 120°C | – |

Key Factors Influencing Elimination:

-

Base strength : Stronger bases (e.g., KOtBu) accelerate elimination.

-

Solvent polarity : Non-polar solvents favor elimination over substitution .

Sulfonate Group Reactivity

The sulfonate groups participate in cross-coupling reactions and polymerization processes. For example:

-

Surfactant Synthesis : Reacts with aliphatic amine polyoxyethylene ethers to form sulfonate-based surfactants under toluene reflux (85–95°C) .

-

Coordination Chemistry : Acts as a ligand for metal ions, forming complexes with Cu²⁺ and Fe³⁺ in aqueous solutions.

Stability and Decomposition

This compound decomposes under harsh conditions:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Diethyl ethane-1,2-disulfonate has the molecular formula and is characterized by two sulfonate groups attached to an ethane backbone. Its structure allows it to function effectively in various chemical reactions, particularly in the synthesis of other compounds.

Applications in Chemical Synthesis

DEEDS serves as a reagent in organic synthesis, particularly in the formation of sulfonate esters. Its ability to donate sulfonate groups makes it valuable in:

- Sulfation Reactions : DEEDS can be used to introduce sulfonate groups into organic molecules, enhancing their solubility and reactivity.

- Synthesis of Surfactants : The compound is utilized in creating surfactants that have applications in detergents and emulsifiers.

Table 1: Comparison of Surfactant Properties

| Surfactant Type | Source | Application Area | Effectiveness |

|---|---|---|---|

| Anionic Surfactants | DEEDS | Detergents | High |

| Nonionic Surfactants | Ethylene Glycol | Emulsifiers | Moderate |

| Cationic Surfactants | Quaternary Ammonium Compounds | Antimicrobial agents | High |

Role in Bioelectrocatalysis

DEEDS has been investigated for its role in bioelectrocatalysis, where it enhances the efficiency of electron transfer processes. This application is significant in:

- Biosensors : DEEDS can improve the sensitivity and selectivity of biosensors by facilitating electron transfer between biological components and electrodes.

- Fuel Cells : Its use in fuel cells contributes to more efficient energy conversion processes.

Case Study: Bioelectrocatalytic Systems

A study demonstrated that incorporating DEEDS into a bioelectrocatalytic system significantly increased the current output by 30% compared to systems without it. This enhancement was attributed to improved electron transfer rates facilitated by the sulfonate groups present in DEEDS .

Applications in Material Science

In material science, DEEDS is used as a coupling agent and modifier for polymers. Its ability to interact with various substrates makes it suitable for:

- Polymer Blends : Enhancing compatibility between different polymer phases.

- Coatings : Improving adhesion properties of coatings applied to surfaces.

Table 2: Application of DEEDS in Polymer Science

| Polymer Type | Modification Technique | Resulting Property |

|---|---|---|

| Polyethylene | Blending with DEEDS | Increased toughness |

| Polystyrene | Surface modification | Enhanced adhesion |

| Polyvinyl Chloride (PVC) | Coupling agent | Improved flexibility |

Environmental Applications

DEEDS has potential applications in environmental science, particularly in wastewater treatment processes. Its properties can aid in:

- Heavy Metal Ion Removal : DEEDS can chelate heavy metals, facilitating their removal from wastewater.

- Bioremediation : It can enhance microbial activity that degrades pollutants.

Case Study: Heavy Metal Ion Removal

Research indicated that using DEEDS in wastewater treatment systems led to a 50% reduction in lead concentrations, demonstrating its effectiveness as a chelating agent .

Wirkmechanismus

The mechanism of action of diethyl ethane-1,2-disulfonate involves its ability to act as a nucleophile in various chemical reactions. The sulfonate groups can participate in nucleophilic attacks, leading to the formation of new chemical bonds. This property makes it a valuable reagent in synthetic chemistry, where it can facilitate the deprotection of aromatic methyl ethers by nucleophilic attack on the methyl ether group.

Vergleich Mit ähnlichen Verbindungen

1,2-Ethanedisulfonic Acid Diethyl Ester: Similar in structure but differs in its ester groups.

2-(Diethylamino)ethanethiol: Used for deprotection of aromatic methyl ethers.

Methanedisulfonic Acid: Another sulfonic acid with different applications.

Uniqueness: Diethyl ethane-1,2-disulfonate stands out due to its dual sulfonate groups, which provide unique reactivity and versatility in chemical reactions. Its ability to undergo various types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Biologische Aktivität

Diethyl ethane-1,2-disulfonate (DEEDS) is a sulfonate ester that has garnered attention due to its potential biological activity. This compound is characterized by the presence of two sulfonate groups attached to an ethane backbone, which may influence its interaction with biological systems. Understanding the biological activity of DEEDS is crucial for its applications in pharmacology and environmental science.

- Molecular Formula : CHOS

- Molecular Weight : 238.31 g/mol

- Structure : The compound contains two ethyl groups and two sulfonate groups, which can affect its solubility and reactivity in biological systems.

DEEDS is believed to exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit ATP synthase and other enzymes, suggesting that DEEDS may interfere with energy metabolism in cells .

- Cellular Uptake : The presence of sulfonate groups may facilitate the interaction with cellular membranes, enhancing uptake and subsequent biological effects.

Biological Activity

Research indicates that DEEDS exhibits several biological activities:

1. Cytotoxicity

Studies have demonstrated that DEEDS can induce cytotoxic effects in various cell lines. For instance, it has been shown to activate apoptotic pathways in human urothelial cells, leading to cell death .

| Cell Line | Concentration (mM) | Effect on Cell Viability (%) |

|---|---|---|

| Human Urothelial Cells | 3 | 50% reduction |

| HepG2 Liver Cells | 5 | 40% reduction |

| MCF-7 Breast Cancer Cells | 10 | 60% reduction |

2. Antimicrobial Activity

DEEDS has demonstrated antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the type of microorganism:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mM |

| Staphylococcus aureus | 1 mM |

| Candida albicans | 0.25 mM |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, DEEDS was tested against common bacterial strains. The results indicated that DEEDS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of DEEDS on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the intrinsic pathway, evidenced by increased levels of activated caspases and DNA fragmentation . These findings highlight the potential use of DEEDS in cancer therapy.

Environmental Impact

The biological activity of DEEDS extends beyond pharmacological applications; it also plays a role in environmental science. As a sulfonate ester, DEEDS can influence microbial communities in contaminated environments, affecting biodegradation processes.

Eigenschaften

IUPAC Name |

diethyl ethane-1,2-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c1-3-11-13(7,8)5-6-14(9,10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDLSQLKUOFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCS(=O)(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.